![molecular formula C18H21N3O B336399 4-tert-butyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B336399.png)
4-tert-butyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is an organic compound that features a tert-butyl group, a pyridine ring, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide typically involves the condensation of 4-tert-butylbenzoyl chloride with 3-pyridinecarboxaldehyde in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-butyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridines or benzamides.
Applications De Recherche Scientifique
4-tert-butyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-butyl-N-(pyridin-3-ylmethyl)benzamide
- 4-tert-butyl-N-(pyridin-2-ylmethyl)benzamide
- 4-tert-butyl-N-(pyridin-4-ylmethyl)benzamide
Uniqueness
4-tert-butyl-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C18H21N3O |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
4-tert-butyl-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide |
InChI |
InChI=1S/C18H21N3O/c1-13(15-6-5-11-19-12-15)20-21-17(22)14-7-9-16(10-8-14)18(2,3)4/h5-12H,1-4H3,(H,21,22)/b20-13+ |
Clé InChI |
WGBQYGMZXDCICU-DEDYPNTBSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=C(C=C1)C(C)(C)C)/C2=CN=CC=C2 |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)C2=CN=CC=C2 |
SMILES canonique |
CC(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


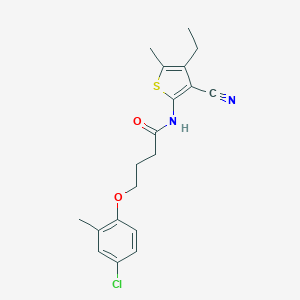
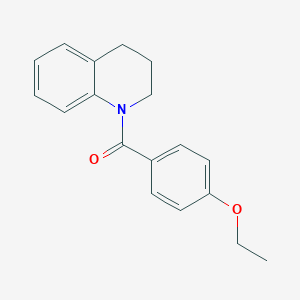
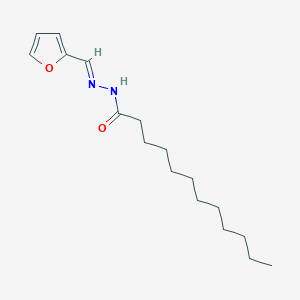
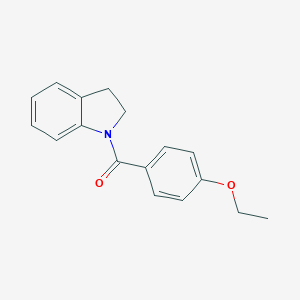

![N-(6-methyl-1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B336327.png)
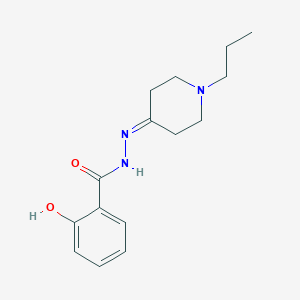
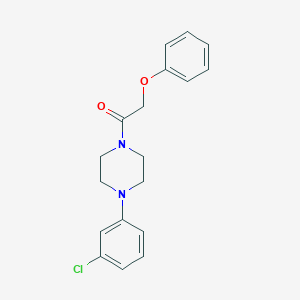
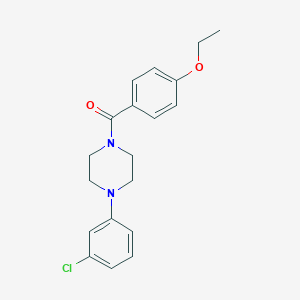
![N'-[1-(3-pyridinyl)ethylidene]octanohydrazide](/img/structure/B336337.png)
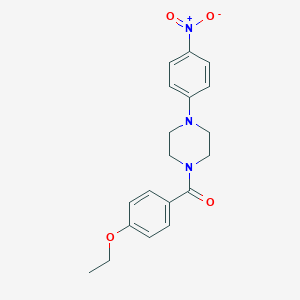
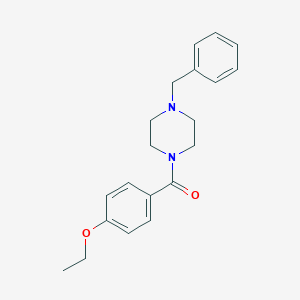
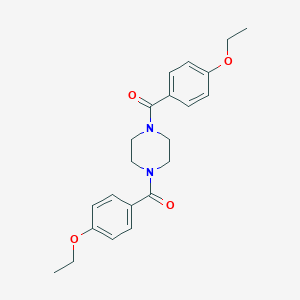
![2-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B336341.png)
